Imiglitazar

Catalog No.
S530519
CAS No.
250601-04-8
M.F
C28H26N2O5
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imiglitazar

CAS Number

250601-04-8

Product Name

Imiglitazar

IUPAC Name

(4E)-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methoxyimino]-4-phenylbutanoic acid

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C28H26N2O5/c1-20-26(29-28(35-20)23-10-6-3-7-11-23)19-33-24-14-12-21(13-15-24)18-34-30-25(16-17-27(31)32)22-8-4-2-5-9-22/h2-15H,16-19H2,1H3,(H,31,32)/b30-25+

InChI Key

ULVDFHLHKNJICZ-QCWLDUFUSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

(E)-4-(4-((5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy)benzyloxyimino)-4-phenylbutyric acid, TAK-559

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CO/N=C(\CCC(=O)O)/C4=CC=CC=C4

Description

The exact mass of the compound Imiglitazar is 470.18417 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigated Mechanism of Action

  • Imiglitazar was designed to activate a specific PPAR subtype known as PPAR-gamma. Activating PPAR-gamma was believed to improve insulin sensitivity, leading to better blood sugar control in diabetic patients [].

Research Findings

  • Preclinical studies showed promise for imiglitazar in improving blood sugar control in animal models of type 2 diabetes [].
  • However, clinical trials were halted due to safety concerns. Imiglitazar was associated with an increased risk of liver toxicity in some patients [].

Current Status

  • Due to safety concerns, the development of imiglitazar was discontinued in 2004 [].

Imiglitazar, also known by its developmental code TAK-559, is characterized as a potent dual agonist of PPAR alpha and PPAR gamma. Its chemical structure allows it to modulate the activity of these receptors, which play significant roles in glucose and lipid metabolism. The compound was initially developed by Takeda Pharmaceutical Company but was suspended from further development in December 2004 due to safety concerns .

The biological activity of Imiglitazar is primarily linked to its ability to enhance insulin sensitivity and regulate lipid metabolism. It has been shown to lower plasma glucose levels and improve insulin action in preclinical studies. The compound's dual action on both PPAR alpha and PPAR gamma contributes to its efficacy in managing dyslipidemia and hyperglycemia associated with type 2 diabetes .

The synthesis of Imiglitazar involves several steps that typically include the formation of key intermediates followed by cyclization and functionalization processes. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds often involve reactions such as condensation, alkylation, and ring closure under controlled conditions .

Interaction studies involving Imiglitazar have indicated that it may interact with various metabolic pathways through its action on PPAR receptors. These interactions can lead to alterations in lipid metabolism and glucose homeostasis. Additionally, as a dual agonist, Imiglitazar may exhibit complex interactions with other medications used in diabetes management, necessitating careful consideration in polypharmacy contexts .

Imiglitazar is part of a broader class of dual PPAR modulators. Below are some similar compounds along with a brief comparison highlighting their unique features:

Compound NamePPAR ActivityKey Features
TesaglitazarDual (α/γ)Developed for type 2 diabetes; currently suspended
MuraglitazarDual (α/γ)Known for improving insulin sensitivity
NaveglitazarDual (α/γ)Investigated for lipid regulation
RagaglitazarDual (α/γ)Focused on metabolic syndrome
AleglitazarDual (α/γ)Undergoing clinical trials for diabetes treatment
NetoglitazoneDual (α/γ)Novel agonist with improved glucose uptake

Uniqueness of Imiglitazar: While sharing similar mechanisms with other dual PPAR agonists, Imiglitazar's specific binding affinities (EC50 values of 67 nM for PPAR alpha and 31 nM for PPAR gamma) distinguish it from others in terms of potency and efficacy . Its development history also reflects unique challenges faced during clinical trials.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

470.18417193 g/mol

Monoisotopic Mass

470.18417193 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7244710F59

Pharmacology

Imiglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity. Imiglitazar causes hepatotoxicity, and has never been marketed.

Other CAS

250601-04-8

Wikipedia

Imiglitazar

Dates

Modify: 2024-04-14
1: Adeghate E, Adem A, Hasan MY, Tekes K, Kalasz H. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. Open Med Chem J. 2011;5(Suppl 2):93-8. doi: 10.2174/1874104501105010093. Epub 2011 Sep 9. PubMed PMID: 21966330; PubMed Central PMCID: PMC3174518.

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